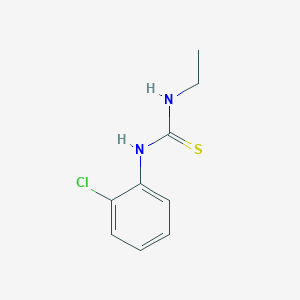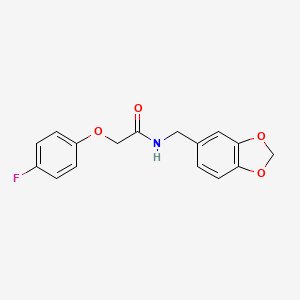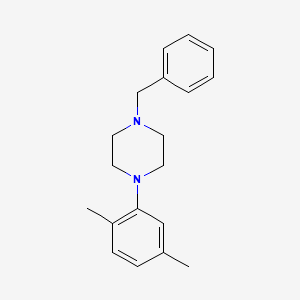![molecular formula C12H11ClO2 B5788046 [5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)
[5-(5-chloro-2-methylphenyl)-2-furyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(5-chloro-2-methylphenyl)-2-furyl]methanol is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [5-(5-chloro-2-methylphenyl)-2-furyl]methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the dose and the route of administration. In animal studies, it has been found to reduce inflammation, pain, and fever, and to improve cognitive function. It has also been shown to have insecticidal and fungicidal activities, and to exhibit anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [5-(5-chloro-2-methylphenyl)-2-furyl]methanol for lab experiments is its relatively low toxicity, which allows for its use in various in vitro and in vivo assays. It is also readily available and can be synthesized in large quantities. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research on [5-(5-chloro-2-methylphenyl)-2-furyl]methanol. One direction is to further elucidate its mechanism of action and its molecular targets, which may lead to the discovery of new drug candidates for the treatment of various diseases. Another direction is to explore its potential applications in agriculture, such as the development of new pesticides or plant growth regulators. Finally, it may also be used as a building block for the synthesis of new functional materials with unique properties.
Métodos De Síntesis
The synthesis of [5-(5-chloro-2-methylphenyl)-2-furyl]methanol can be achieved through several methods, including the reaction of 5-chloro-2-methylbenzaldehyde with furfural in the presence of a catalyst, or the reaction of 5-chloro-2-methylbenzaldehyde with furan in the presence of a reducing agent. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst or reducing agent used.
Aplicaciones Científicas De Investigación
[5-(5-chloro-2-methylphenyl)-2-furyl]methanol has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In agriculture, it has been found to have insecticidal and fungicidal activities, and can be used as a pesticide. In materials science, it can be used as a building block for the synthesis of functional materials, such as liquid crystals and polymers.
Propiedades
IUPAC Name |
[5-(5-chloro-2-methylphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-2-3-9(13)6-11(8)12-5-4-10(7-14)15-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTNFGZCBHXATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5787972.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)



![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)
![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)
![2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5788063.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)